Cas no 1520596-78-4 (4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid)
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid
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- Inchi: 1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16)
- InChI Key: XEWZDDPIBLYWOG-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(CNC(=O)N(C)CCC)CC(C)C
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-247971-0.05g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 0.05g |
$245.0 | 2024-06-19 | |
| Enamine | EN300-247971-0.1g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 0.1g |
$366.0 | 2024-06-19 | |
| Enamine | EN300-247971-0.25g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-247971-0.5g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 0.5g |
$824.0 | 2024-06-19 | |
| Enamine | EN300-247971-1.0g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 1.0g |
$1057.0 | 2024-06-19 | |
| Enamine | EN300-247971-2.5g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 2.5g |
$2071.0 | 2024-06-19 | |
| Enamine | EN300-247971-5.0g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 5.0g |
$3065.0 | 2024-06-19 | |
| Enamine | EN300-247971-10.0g |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
| 1PlusChem | 1P01C24G-50mg |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 50mg |
$354.00 | 2024-06-20 | |
| 1PlusChem | 1P01C24G-100mg |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid |
1520596-78-4 | 95% | 100mg |
$515.00 | 2024-06-20 |
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid
Introduction to 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid (CAS No. 1520596-78-4)
4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid, identified by its CAS number 1520596-78-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its complex structural framework, which includes an amino acid derivative with multiple functional groups. The presence of a methyl(propyl)carbamoyl moiety and a methylene bridge connecting an amine group to the main carbon chain imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.
The molecular structure of 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid consists of a five-carbon backbone with a methyl group at the fourth position, a carboxylic acid group at one end, and an amine-functionalized side chain. The methyl(propyl)carbamoyl substituent is particularly noteworthy, as it introduces both hydrophobic and hydrophilic interactions, making the compound amenable to various biochemical applications. This structural complexity suggests potential roles in enzyme inhibition, receptor binding, and as a precursor for more complex pharmacophores.
In recent years, there has been growing interest in the development of novel compounds with enhanced bioactivity and selectivity. 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid has been explored as a building block in the synthesis of bioactive molecules. Its ability to serve as a chiral center or to modulate protein-protein interactions has made it a candidate for further investigation in medicinal chemistry. Researchers have leveraged its structural features to design derivatives with improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.
One of the most compelling aspects of 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid is its potential application in the development of targeted therapies. The compound’s ability to interact with biological targets such as enzymes and receptors has been investigated in several preclinical studies. For instance, its derivatives have shown promise in modulating pathways associated with inflammation and metabolic disorders. The methylene bridge in the molecule allows for flexible conformational changes, which can be exploited to optimize binding affinity and reduce off-target effects.
The synthesis of 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups necessitates careful planning to ensure high yield and purity. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and enzymatic resolutions, have facilitated the production of this compound on a scalable basis. These advancements have not only improved accessibility but also enabled the exploration of more complex derivatives.
The pharmacological profile of 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid has been studied extensively in vitro and in vivo. Initial findings suggest that it exhibits moderate activity against certain disease-related targets without significant toxicity. This makes it an attractive candidate for further clinical development. Additionally, its structural features have been utilized to develop prodrugs that enhance bioavailability upon administration. Such prodrug formulations could improve therapeutic efficacy while minimizing side effects.
The role of computational chemistry in understanding the behavior of 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid cannot be overstated. Molecular modeling techniques have been employed to predict binding modes, optimize drug-like properties, and identify potential lead compounds. These computational approaches have accelerated the drug discovery process by allowing researchers to screen large libraries of compounds virtually before conducting experimental validation.
In conclusion, 4-methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid (CAS No. 1520596-78-4) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features, coupled with its potential bioactivity, make it a valuable asset for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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